Hydrogen-Bond Donor Capacity: N-Unsubstituted vs. N-Aryl Pyrazole Carboxylic Acids
The target compound possesses an additional hydrogen-bond donor (HBD) at the N1 position compared to N-aryl analogs like rimonabant carboxylic acid (CAS 162758-35-2), which have zero HBDs on the pyrazole ring. This is a quantifiable structural difference that directly impacts solubility, target engagement, and downstream derivatization.
| Evidence Dimension | Hydrogen Bond Donor Count on Pyrazole Ring |
|---|---|
| Target Compound Data | 1 HBD (N1-H) |
| Comparator Or Baseline | Rimonabant carboxylic acid (CAS 162758-35-2): 0 HBD on pyrazole ring |
| Quantified Difference | 1 additional HBD |
| Conditions | Structural comparison; corroborated by predicted tPSA differences (target: ~66 Ų; rimonabant acid: lower tPSA due to N-substitution) |
Why This Matters
An extra HBD enables additional anchoring interactions with biological targets and increases aqueous solubility, which is often a key differentiator in fragment-based drug design and lead optimization.
